molecular formula C20H26N2O6S2 B14350728 1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- CAS No. 94683-14-4

1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-

Cat. No.: B14350728
CAS No.: 94683-14-4
M. Wt: 454.6 g/mol
InChI Key: BEMRKOQTVKKDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- is a complex organic compound characterized by its unique structure, which includes an eight-membered ring with two nitrogen atoms and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- typically involves the reaction of p-toluenesulfonamide with epichlorohydrin in the presence of sodium hydroxide and ethanol. The reaction conditions are optimized using response surface methodology to improve the yield of the compound . The optimal conditions include a reaction time of approximately 9.33 hours, a sodium hydroxide concentration of 6.13 wt.%, and a specific ratio of p-toluenesulfonamide to epichlorohydrin .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and sulfonyl groups, which are reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product but typically involve moderate temperatures and neutral to slightly basic pH.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to changes in protein structure and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

94683-14-4

Molecular Formula

C20H26N2O6S2

Molecular Weight

454.6 g/mol

IUPAC Name

1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazocane-3,7-diol

InChI

InChI=1S/C20H26N2O6S2/c1-15-3-7-19(8-4-15)29(25,26)21-11-17(23)13-22(14-18(24)12-21)30(27,28)20-9-5-16(2)6-10-20/h3-10,17-18,23-24H,11-14H2,1-2H3

InChI Key

BEMRKOQTVKKDDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.